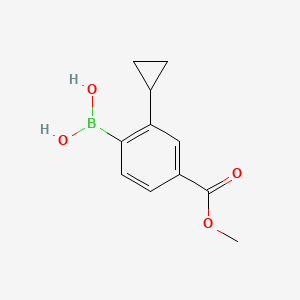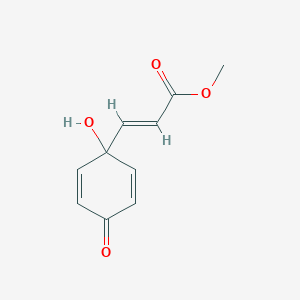
Graviquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a quinone derivative that has shown significant biological activities, particularly in the field of cancer research. Graviquinone has been identified as a promising antitumor metabolite, exhibiting cytotoxic effects against various cancer cell lines .
Métodos De Preparación
Graviquinone can be synthesized through the oxidation of methyl caffeate, an antioxidant that scavenges free radicals . The synthetic route involves the use of specific reagents and conditions to facilitate the oxidation process. Additionally, this compound can be isolated from the methanol extract of Grevillea robusta leaves through fractionation and purification techniques
Análisis De Reacciones Químicas
Graviquinone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of this compound can lead to the formation of different quinone derivatives with varying biological activities .
Aplicaciones Científicas De Investigación
In chemistry, it serves as a model compound for studying quinone reactivity and redox properties . In biology and medicine, graviquinone has shown promising antitumor effects by inducing DNA damage in cancer cells while protecting normal cells . It has also been investigated for its antioxidant properties and potential use in treating oxidative stress-related diseases . In the industry, this compound’s cytotoxicity against cancer cell lines makes it a potential candidate for developing new anticancer drugs .
Mecanismo De Acción
The mechanism of action of graviquinone involves the modulation of DNA damage response pathways. It inhibits the ATR-dependent phosphorylation of Chk1-S345, a key protein involved in the DNA damage response . This inhibition leads to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death. This compound’s unique ability to protect normal cells while targeting cancer cells makes it a valuable compound for cancer therapy .
Comparación Con Compuestos Similares
Graviquinone shares structural similarities with other quinone derivatives, such as protoapigenone and methyl 2,5-dihydroxycinnamate . its unique pharmacophore, the p-quinol B-ring moiety, distinguishes it from other compounds . This structural feature contributes to its distinct biological activities, including its dual role in inducing DNA damage in cancer cells and protecting normal cells . Other similar compounds include cis-3-hydroxy-5-pentadecylcyclohexanone and methyl 5-ethoxy-2-hydroxycinnamate, which have also been isolated from Grevillea robusta .
Propiedades
Fórmula molecular |
C10H10O4 |
|---|---|
Peso molecular |
194.18 g/mol |
Nombre IUPAC |
methyl (E)-3-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)prop-2-enoate |
InChI |
InChI=1S/C10H10O4/c1-14-9(12)4-7-10(13)5-2-8(11)3-6-10/h2-7,13H,1H3/b7-4+ |
Clave InChI |
HVMSPHGUKBLNCL-QPJJXVBHSA-N |
SMILES isomérico |
COC(=O)/C=C/C1(C=CC(=O)C=C1)O |
SMILES canónico |
COC(=O)C=CC1(C=CC(=O)C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


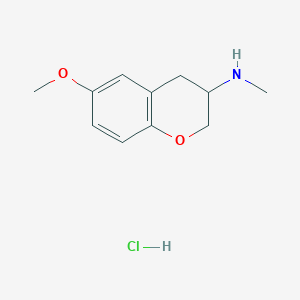
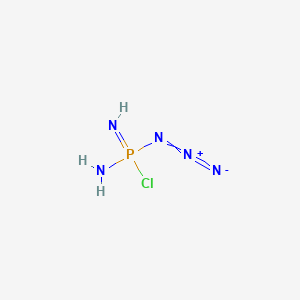
![1-Methyl-3a,4,5,6,7,7a-hexahydro-[1,3]oxazolo[5,4-c]pyridin-2-one;hydrochloride](/img/structure/B14075672.png)
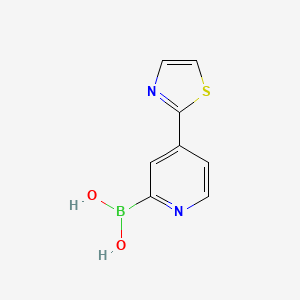

![2-(4-Bromophenyl)-1-(4-methoxyphenyl)-1h-phenanthro[9,10-d]imidazole](/img/structure/B14075683.png)
![10,20-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene](/img/structure/B14075688.png)
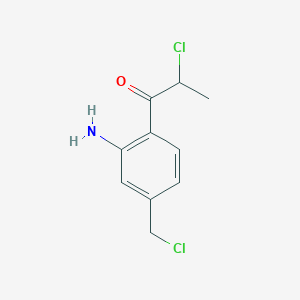
![5-Bromo-N-[(3-fluoro-5-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B14075717.png)

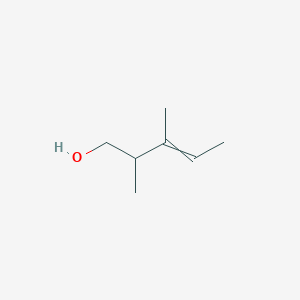
![tert-butyl N-[1-(2-cyanoacetyl)piperidin-4-yl]carbamate](/img/structure/B14075732.png)
![2-Propenoic acid, 1,1',1''-[phosphinothioylidynetris(oxy-4,1-phenyleneiminocarbonyloxy-2,1-ethanediyl)] ester](/img/structure/B14075736.png)
